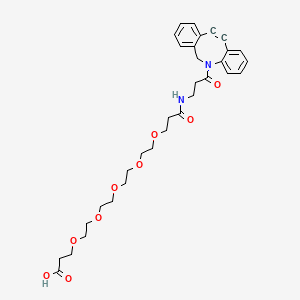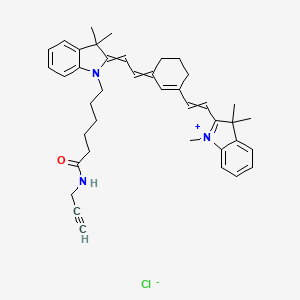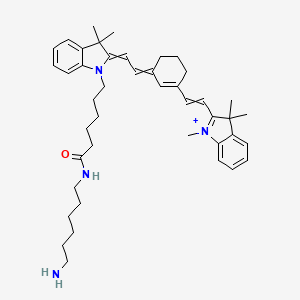
DBCO-NHCO-PEG4-acid
Descripción general
Descripción
DBCO-NHCO-PEG4-acid is an analog of DBCO-Acid with a hydrophilic PEG spacer arm, which improves water solubility . This reagent is a non-activated building block with enhanced solubility in aqueous media and can thus be used to derivatize amine-containing molecules through a stable amide bond .
Synthesis Analysis
DBCO-NHCO-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular formula of DBCO-NHCO-PEG4-acid is C32H40N2O9 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Chemical Reactions Analysis
DBCO-NHCO-PEG4-acid is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Physical And Chemical Properties Analysis
DBCO-NHCO-PEG4-acid has a molecular weight of 596.67 . It is a solid at room temperature . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
Click Chemistry Reagent
DBCO-PEG5-Acid is a bifunctional click chemistry reagent . It reacts with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst . This makes it a valuable tool in bioconjugation, drug delivery, and materials science.
Enhancing Water Solubility
The hydrophilic PEG (Polyethylene Glycol) spacer arm of DBCO-PEG5-Acid can increase the water solubility of compounds . This property is particularly useful in pharmaceutical applications, where improving the solubility of drug molecules can enhance their bioavailability and therapeutic effectiveness.
Improving Membrane Permeability
DBCO-PEG5-Acid can enhance the membrane permeability of compounds . This is crucial in drug delivery, as it allows therapeutic agents to cross biological barriers and reach their target sites more effectively.
Protein Labeling
DBCO-PEG5-Acid can be used for the introduction of the DBCO moiety into proteins or peptides . This is often done on the side chain of lysine residues or on amino-modified oligos . This property is widely used in proteomics for the study of protein function, interactions, and localization.
Surface Modification
DBCO-PEG5-Acid can react specifically and efficiently with a primary amine (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form a covalent bond . This makes it a useful tool for surface modification in material science and bioengineering.
Mecanismo De Acción
Target of Action
DBCO-PEG5-Acid, also known as DBCO-NHCO-PEG4-acid, primarily targets azide-bearing compounds or biomolecules . These azide groups are often introduced into biomolecules to enable their selective labeling or modification .
Mode of Action
The DBCO (Dibenzocyclooctyne) group in DBCO-PEG5-Acid is highly reactive and can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide functionalized compounds or biomolecules . This reaction occurs without the need for a copper (I) catalyst, resulting in a stable triazole linkage . The formation of this linkage allows for the selective modification of the azide-bearing target .
Biochemical Pathways
Therefore, it can be used to study biomolecules in complex model systems .
Pharmacokinetics
The pharmacokinetic properties of DBCO-PEG5-Acid are influenced by its polyethylene glycol (PEG) spacer. The hydrophilic PEG spacer arm increases the water solubility of the compound , which can enhance its bioavailability.
Result of Action
The result of the action of DBCO-PEG5-Acid is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the selective labeling or modification of these targets, which can be used for various applications in bioengineering and drug delivery .
Action Environment
The reaction between DBCO-PEG5-Acid and azide-bearing biomolecules can be run either in organic solvent or in aqueous buffer depending on the solubility and property of substrate molecules . The hydrophilic PEG spacer of the reagent increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules . This suggests that the action, efficacy, and stability of DBCO-PEG5-Acid can be influenced by the properties of the reaction environment, including the solvent used and the presence of other biomolecules .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIRDQMNBYUPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DBCO-PEG5-Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)





